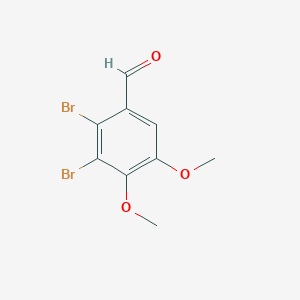
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, an oxadiazole ring, and an allyl group, making it a subject of interest in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Setup: : Start with commercially available 3-chlorophenyl hydrazine, allyl isocyanate, and anthranilic acid.
Formation of 3-(3-chlorophenyl)-1,2,4-oxadiazole: : React 3-chlorophenyl hydrazine with allyl isocyanate under reflux conditions, using an organic solvent like ethanol to form the oxadiazole ring.
Introduction of Quinazoline Core: : The product from the previous step undergoes cyclization with anthranilic acid in the presence of a suitable catalyst (e.g., phosphorus oxychloride).
Final Product Formation: : The resultant intermediate is treated with allyl bromide under mild basic conditions to yield the target compound.
Industrial Production Methods
Scale-Up Techniques: : Optimization of the reaction conditions to ensure high yield and purity in large batches.
Process Safety: : Implementing rigorous quality control measures to handle hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized products.
Reduction: : Reduction reactions can target the oxadiazole ring or the quinazoline core, altering the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and oxadiazole moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Halogenating agents, organometallic reagents, or amines can be employed, depending on the desired transformation.
Major Products Formed
Epoxides: : From oxidation of the allyl group.
Reduced Quinazoline Derivatives: : From reduction reactions.
Functionalized Derivatives: : Various substituted products from electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis to facilitate various organic transformations.
Material Science: : Precursor for advanced materials with unique electronic and photonic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, offering insights into enzyme mechanics and drug design.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Diagnostics: : Used in the development of diagnostic tools for detecting specific biological markers.
Industry
Chemical Sensors: : Component in the design of sensors for detecting environmental pollutants.
Polymer Science: : Used in the synthesis of novel polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Interacts with biochemical pathways involved in cellular signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-allyl-1-(phenylmethyl)quinazoline-2,4(1H,3H)-dione: : Lacks the oxadiazole ring but shares the quinazoline and allyl groups.
3-allyl-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Similar structure but with a different chlorophenyl substitution.
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Lacks the allyl group, affecting its reactivity and applications.
Highlighting Uniqueness
Unique Features:
Comparison: : Unlike its analogs, this compound's specific substitution pattern enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Conclusion
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a fascinating compound with a broad spectrum of applications in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it a promising candidate for further investigation and potential commercial use.
Properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDLDJYXXKTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)

![3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea](/img/structure/B2405242.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)

